REACTION_CXSMILES
|
C([Si]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[C:11](I)[CH:10]=1)(C)C)(C)(C)C.[CH2:17]([S:19]([C:22]1[CH:27]=[CH:26][C:25](B2OC(C)(C)C(C)(C)O2)=[C:24]([O:37][CH3:38])[CH:23]=1)(=[O:21])=[O:20])[CH3:18].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:15][C:12]1[C:11]([C:25]2[CH:26]=[CH:27][C:22]([S:19]([CH2:17][CH3:18])(=[O:21])=[O:20])=[CH:23][C:24]=2[O:37][CH3:38])=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=1 |f:2.3.4,6.7.8.9|
|
Name
|
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)I
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
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C(C)S(=O)(=O)C1=CC(=C(C=C1)B1OC(C(O1)(C)C)(C)C)OC
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Name
|
caesium carbonate
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 40 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between water (15 mL) and EtOAc (15 mL)
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Type
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EXTRACTION
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Details
|
the aqueous layer then extracted with EtOAc (2×15 mL)
|
Type
|
WASH
|
Details
|
washed with brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
4M HCl in dioxane (4 mL) was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo, NH3 solution (7M in MeOH, 2 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CONCENTRATION
|
Details
|
the mixture re-concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with cyclohexane/EtOAc 70:30
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1C1=C(C=C(C=C1)S(=O)(=O)CC)OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |